molecular formula C20H15ClN2O4S B249436 4-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-chlorobenzoate

4-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-chlorobenzoate

Cat. No.: B249436
M. Wt: 414.9 g/mol
InChI Key: OJMSLWXCLBIFFT-UHFFFAOYSA-N
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Description

4-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-chlorobenzoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a chlorobenzoate ester

Preparation Methods

The synthesis of 4-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-chlorobenzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides as starting materials.

    Attachment of the Butynyl Group: The butynyl group can be attached through Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification with 4-Chlorobenzoic Acid: The final step involves the esterification of the intermediate compound with 4-chlorobenzoic acid, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Chemical Reactions Analysis

4-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-chlorobenzoate undergoes various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

Scientific Research Applications

4-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-chlorobenzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new synthetic pathways and reaction mechanisms.

Mechanism of Action

The mechanism of action of 4-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The oxadiazole ring and sulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

4-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-chlorobenzoate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide and 4-methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide share structural similarities.

    Uniqueness: The presence of the butynyl group and the specific arrangement of functional groups in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

4-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 4-chlorobenzoate

InChI

InChI=1S/C20H15ClN2O4S/c1-25-17-7-3-2-6-16(17)18-22-23-20(27-18)28-13-5-4-12-26-19(24)14-8-10-15(21)11-9-14/h2-3,6-11H,12-13H2,1H3

InChI Key

OJMSLWXCLBIFFT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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